[3-Bromo-4-(hexyloxy)phenyl]methanamine [3-Bromo-4-(hexyloxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1338960-09-0
VCID: VC2706690
InChI: InChI=1S/C13H20BrNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8,10,15H2,1H3
SMILES: CCCCCCOC1=C(C=C(C=C1)CN)Br
Molecular Formula: C13H20BrNO
Molecular Weight: 286.21 g/mol

[3-Bromo-4-(hexyloxy)phenyl]methanamine

CAS No.: 1338960-09-0

VCID: VC2706690

Molecular Formula: C13H20BrNO

Molecular Weight: 286.21 g/mol

* For research use only. Not for human or veterinary use.

[3-Bromo-4-(hexyloxy)phenyl]methanamine - 1338960-09-0

Description

[3-Bromo-4-(hexyloxy)phenyl]methanamine is a chemical compound belonging to the class of phenylmethanamines. It features a bromine atom and a hexyloxy group attached to a phenyl ring, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This compound is classified as an aromatic amine due to the presence of the amine functional group attached to the phenyl structure .

Synthesis Methods

The synthesis of [3-Bromo-4-(hexyloxy)phenyl]methanamine typically involves the introduction of a bromine atom and a hexyloxy group onto a phenyl ring. This process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the product. Techniques such as NMR spectroscopy and mass spectrometry are often employed for characterization.

Synthesis Steps

  • Starting Materials: The synthesis often begins with a phenyl ring derivative.

  • Bromination: Introduction of a bromine atom to the phenyl ring.

  • Alkylation: Addition of a hexyloxy group to the phenyl ring.

  • Amination: Introduction of an amine group to form the final compound.

Potential Applications

[3-Bromo-4-(hexyloxy)phenyl]methanamine has several scientific uses, particularly in medicinal chemistry and materials science. Its unique structure allows it to participate in various chemical reactions, which can be facilitated under controlled conditions using appropriate catalysts or reagents.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryDevelopment of new drugs or therapeutic agents
Materials ScienceSynthesis of novel materials with specific properties

Research Findings and Future Directions

Quantitative data regarding the binding affinities and biological activity of [3-Bromo-4-(hexyloxy)phenyl]methanamine would typically be established through pharmacological studies. Relevant data on these properties can often be found in chemical databases or through experimental characterization methods like differential scanning calorimetry.

Future research directions may include exploring its interactions with biological systems and further optimizing its synthesis to improve yield and purity. Additionally, investigating its potential applications in drug development and materials science could provide valuable insights into its utility.

CAS No. 1338960-09-0
Product Name [3-Bromo-4-(hexyloxy)phenyl]methanamine
Molecular Formula C13H20BrNO
Molecular Weight 286.21 g/mol
IUPAC Name (3-bromo-4-hexoxyphenyl)methanamine
Standard InChI InChI=1S/C13H20BrNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8,10,15H2,1H3
Standard InChIKey CJXMBNSTCRJNSF-UHFFFAOYSA-N
SMILES CCCCCCOC1=C(C=C(C=C1)CN)Br
Canonical SMILES CCCCCCOC1=C(C=C(C=C1)CN)Br
PubChem Compound 63047037
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator